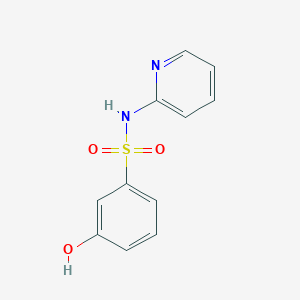

N-(2-Pyridyl)-1-phenol-3-sulfonamide

Description

Contextualization of Sulfonamide Derivatives in Contemporary Organic Chemistry Research

Sulfonamides, organosulfur compounds containing the –SO₂NH₂ or –SO₂NHR group, are a cornerstone of medicinal and organic chemistry. nih.gov Since the discovery of their antibacterial properties, the utility of sulfonamide derivatives has expanded dramatically, with applications as diuretics, hypoglycemics, and anti-inflammatory agents. nih.govresearchgate.netfrontiersrj.com

Contemporary research in organic chemistry continues to focus on sulfonamides for several reasons. They are considered a "valid scaffold" for drug development due to their wide range of pharmacological activities. frontiersrj.combenthamdirect.com The development of efficient and novel synthetic processes for creating sulfonamide derivatives remains a key area of investigation. researchgate.netfrontiersrj.com The most common synthetic route involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.combenthamdirect.com However, modern approaches also include transition metal-catalyzed syntheses and other innovative strategies to build diverse molecular libraries. researchgate.net The functional group itself is generally stable and does not participate in many reactions, allowing chemists to modify other parts of the molecule to fine-tune its properties. benthamdirect.com This chemical stability, combined with their proven biological significance, ensures that sulfonamides remain a prevalent and important class of compounds in modern organic research. nih.govchemrxiv.org

Significance of Pyridine (B92270) and Phenol (B47542) Moieties in Chemical Compound Design and Investigation

The inclusion of pyridine and phenol moieties in a molecule like N-(2-Pyridyl)-1-phenol-3-sulfonamide is a deliberate design choice, leveraging the well-established properties of these functional groups.

The pyridine ring is one of the most essential heterocyclic scaffolds in drug design and medicinal chemistry. nih.govnih.gov This nitrogen-bearing six-membered aromatic ring is a component in thousands of medicinally important molecules. rsc.org Its significance stems from its ability to influence a compound's pharmacological profile, basicity, water solubility, and capacity to form hydrogen bonds. nih.gov The pyridine moiety is a key feature in numerous FDA-approved drugs used as antimicrobial, antiviral, and anticancer agents, among others. nih.govrsc.org Its structural versatility and reactivity make it a valuable building block for synthetic chemists aiming to create novel compounds with specific biological targets. openaccessjournals.com

Table 1: Key Attributes of Pyridine and Phenol Moieties in Compound Design

| Moiety | Key Structural Feature | Common Roles in Chemical Design |

|---|---|---|

| Pyridine | Nitrogen-containing heteroaromatic ring | Enhances solubility, acts as a hydrogen bond acceptor, provides a scaffold for diverse substitutions. nih.govwisdomlib.org |

| Phenol | Hydroxyl group on an aromatic ring | Acts as a hydrogen bond donor, contributes to antioxidant activity, provides a site for further functionalization. youtube.comijhmr.com |

Overview of Research Paradigms Applied to Complex Organic Sulfonamides

The investigation of complex organic sulfonamides employs a multi-faceted research approach that combines synthesis, characterization, and computational analysis.

Synthesis: The construction of these molecules often relies on established and innovative synthetic methodologies. Traditional methods involve the coupling of sulfonyl chlorides with amines. nih.govresearchgate.net For more complex structures, multi-component reactions, where three or more reactants combine in a single step, offer an efficient pathway. nih.gov Modern organic synthesis also heavily utilizes transition-metal catalysis for forming C-N and C-S bonds, providing milder and more efficient routes to complex derivatives. researchgate.net The development of methods for the "late-stage functionalization" of sulfonamides is a current research frontier, allowing for the diversification of complex molecules without requiring a complete de novo synthesis. chemrxiv.orgchemrxiv.org

Characterization: Once synthesized, the precise structure of a new compound must be confirmed. This is achieved through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netnih.govacs.org

Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups. For a sulfonamide like the title compound, characteristic stretching vibrations for the S=O groups (asymmetric and symmetric), the N-H bond of the sulfonamide, and the broad O-H band of the phenol would be expected. researchgate.netnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. nih.gov

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. researchgate.netnih.gov

Table 2: Typical Spectroscopic Data for Functional Groups in this compound

| Functional Group | Spectroscopic Technique | Characteristic Signal Range |

|---|---|---|

| Phenolic O-H | IR Spectroscopy | 3300–3500 cm⁻¹ (broad) |

| Sulfonamide N-H | IR Spectroscopy | 3290-3350 cm⁻¹ |

| Sulfonamide S=O | IR Spectroscopy | 1360–1330 cm⁻¹ (asymmetric), 1170–1150 cm⁻¹ (symmetric) |

| Sulfonamide S-N | IR Spectroscopy | ~930 cm⁻¹ |

| Aromatic C-H | ¹H NMR Spectroscopy | δ 7.0–8.5 ppm |

Note: These are generalized ranges and can vary based on the specific molecular environment and solvent used. researchgate.netresearchgate.netnih.gov

Computational Studies: In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. It is used to predict molecular structures, vibrational frequencies (IR spectra), and electronic properties, which complements experimental findings and provides deeper insight into the molecule's behavior. nih.gov

This comprehensive paradigm of synthesis, characterization, and computational analysis is essential for advancing the understanding and application of complex molecules like this compound in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-9-4-3-5-10(8-9)17(15,16)13-11-6-1-2-7-12-11/h1-8,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLMASXONAHTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651253 | |

| Record name | 3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082398-70-6 | |

| Record name | 3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for N 2 Pyridyl 1 Phenol 3 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnection Approaches

A logical retrosynthetic analysis of N-(2-Pyridyl)-1-phenol-3-sulfonamide identifies the sulfonamide linkage as the most strategic point for disconnection. This primary disconnection breaks the nitrogen-sulfur (N-S) bond, leading to two key starting materials: 2-aminopyridine (B139424) and 3-hydroxybenzenesulfonyl chloride. This approach is the most common and direct method for the formation of arylsulfonamides.

Figure 1: Retrosynthetic Disconnection of this compound

(Note: Image is a placeholder representation of the retrosynthetic pathway.)

Further disconnection of the 3-hydroxybenzenesulfonyl chloride synthon reveals 3-hydroxybenzenesulfonic acid or its corresponding salt as a precursor. The sulfonyl chloride can be prepared from the sulfonic acid via chlorination with reagents such as thionyl chloride or phosphorus pentachloride. The 3-hydroxybenzenesulfonic acid itself can be obtained through the sulfonation of phenol (B47542), though this reaction can sometimes lead to a mixture of ortho and para isomers, requiring careful control of reaction conditions to favor the meta-product if starting from a different precursor. A more controlled route involves diazotization of 3-aminobenzenesulfonic acid followed by hydrolysis.

Conventional Synthetic Routes to this compound

The conventional synthesis of this compound and its analogs typically involves the coupling of an aminopyridine with a benzenesulfonyl chloride derivative.

Multistep Reaction Sequences and Intermediate Characterization

The most straightforward synthesis involves a two-step sequence:

Preparation of 3-Hydroxybenzenesulfonyl Chloride: This intermediate is not commonly available commercially and needs to be synthesized. A plausible route is the chlorosulfonation of a protected phenol or a related precursor. For instance, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride has been synthesized by reacting 2,4-dichlorophenol (B122985) with chlorosulfonic acid. sigmaaldrich.comprepchem.com A similar principle could be applied, followed by dehalogenation if necessary. Alternatively, starting from 3-aminobenzenesulfonic acid, a Sandmeyer-type reaction involving diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst and then treatment with a chlorinating agent can yield the desired sulfonyl chloride. A general method for preparing substituted benzenesulfonyl chlorides involves the diazotization of a substituted aniline (B41778) followed by a chlorosulfonation reaction. google.com

Sulfonamide Bond Formation: The synthesized 3-hydroxybenzenesulfonyl chloride is then reacted with 2-aminopyridine to form the final product. This reaction is typically carried out in the presence of a base to scavenge the hydrochloric acid byproduct. Pyridine (B92270) itself can serve as both the solvent and the base, or other non-nucleophilic bases like triethylamine (B128534) can be used in an inert solvent such as dichloromethane (B109758). eurjchem.com The synthesis of a similar compound, N-pyridin-3-yl-benzenesulfonamide, was achieved by reacting 3-aminopyridine (B143674) with benzenesulfonyl chloride in the presence of aqueous sodium carbonate. indexcopernicus.comresearchgate.net

Intermediate characterization would involve standard spectroscopic techniques. For example, the formation of 3-hydroxybenzenesulfonyl chloride would be confirmed by the presence of characteristic S-Cl, S=O, and O-H stretching frequencies in the infrared (IR) spectrum and appropriate signals in the ¹H and ¹³C NMR spectra. The final product, this compound, would be characterized by the appearance of a sulfonamide N-H stretch in the IR spectrum and the integration of aromatic protons from both the pyridine and phenol rings in the ¹H NMR spectrum, along with a distinct set of signals in the ¹³C NMR spectrum.

Reagent Selection and Reaction Condition Optimization

The choice of reagents and the optimization of reaction conditions are crucial for achieving a high yield and purity of the final product.

| Parameter | Options and Considerations | Typical Conditions for Analogs |

| Solvent | Dichloromethane, Tetrahydrofuran, Pyridine, Acetonitrile | Dichloromethane or pyridine are commonly used for similar reactions. eurjchem.com |

| Base | Pyridine, Triethylamine, Sodium Carbonate, Potassium Hydroxide | Pyridine often serves as both solvent and base. Alternatively, triethylamine in dichloromethane is effective. Aqueous Na₂CO₃ has also been used successfully. indexcopernicus.comresearchgate.netrsc.org |

| Temperature | 0 °C to room temperature for the sulfonylation step. | The reaction is often started at 0 °C and then allowed to warm to room temperature. eurjchem.com |

| Reaction Time | 2 to 24 hours, monitored by Thin Layer Chromatography (TLC). | Typically ranges from a few hours to overnight. eurjchem.comrsc.org |

| Work-up | Aqueous work-up to remove excess base and salts, followed by extraction and purification. | Acidification of the reaction mixture can be used to precipitate the product if it is insoluble in acidic conditions. indexcopernicus.comresearchgate.net |

| Purification | Recrystallization or column chromatography. | Recrystallization from a suitable solvent system like ethanol (B145695)/water is often employed. eurjchem.com |

This table presents a summary of typical reaction conditions based on the synthesis of analogous pyridyl sulfonamides.

Advanced Synthetic Techniques for Analogues and Derivatives

Modern synthetic methodologies can offer advantages in terms of reaction efficiency, functional group tolerance, and the generation of diverse libraries of analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. The synthesis of sulfonamides can be significantly expedited using microwave irradiation. researchgate.net For instance, the reaction of amines with sulfonate esters has been shown to proceed in good yields under microwave conditions, often without the need for chromatographic purification. researchgate.net The synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was successfully achieved for the first time using microwave irradiation. nih.govresearchgate.netnih.gov This technique could be applied to the synthesis of this compound, potentially reducing reaction times from hours to minutes and improving yields. The direct reaction of sulfonic acids or their sodium salts with amines under microwave irradiation has also been reported as a high-yielding method with good functional group tolerance. researchgate.net

| Parameter | Microwave-Assisted Conditions for Sulfonamide Synthesis |

| Reactants | Sulfonyl chloride/amine, Sulfonate ester/amine, Sulfonic acid/amine |

| Solvent | Often polar solvents like DMF, DMSO, or solvent-free conditions. |

| Temperature | Typically higher than conventional heating, precisely controlled. |

| Reaction Time | Ranging from a few minutes to an hour. researchgate.net |

| Advantages | Rapid reaction rates, higher yields, cleaner reactions. |

This table summarizes the general conditions and advantages of microwave-assisted sulfonamide synthesis.

Transition Metal-Catalyzed Coupling Reactions (e.g., CuAAC)

While the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is primarily used for the synthesis of triazoles, the principles of using copper catalysts for bond formation are relevant in the broader context of synthesizing nitrogen-containing heterocycles and related structures. For instance, copper-catalyzed reactions have been developed for the synthesis of enynyl sulfonamides from sulfonyl azides and alkynes. acs.org This showcases the utility of copper catalysis in forming complex sulfonamide derivatives.

More directly applicable to the synthesis of N-arylsulfonamides are copper-catalyzed N-arylation reactions. These methods allow for the coupling of sulfonamides with aryl halides or boronic acids. While the primary disconnection for this compound is more direct, these coupling strategies become highly valuable for creating more complex analogues where the direct amination of a sulfonyl chloride might be challenging due to the presence of other functional groups. For example, a copper-catalyzed N-arylation of sulfonamides with aryl bromides and iodides has been effectively performed using microwave heating. researchgate.net The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines can also be achieved using copper catalysts. rsc.org

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of this compound hinges on controlling the reactivity of the starting materials to achieve the desired 1,3-substitution pattern on the phenolic ring and the specific N-arylation of the sulfonamide with the 2-aminopyridine.

One of the most direct synthetic routes involves the reaction of a pre-formed sulfonyl chloride with an amine. In the context of this compound, this can be envisioned in two primary ways:

Reaction of 3-hydroxybenzenesulfonyl chloride with 2-aminopyridine: This approach relies on the regioselective sulfonation of phenol to produce the necessary 3-hydroxybenzenesulfonyl chloride intermediate. The sulfonation of phenol is known to be temperature-dependent. quora.com At lower temperatures, the ortho-isomer, 2-hydroxybenzenesulfonic acid, is favored, while at higher temperatures, the thermodynamically more stable para-isomer, 4-hydroxybenzenesulfonic acid, predominates. quora.com To achieve the desired meta-substitution, indirect methods or specific catalysts might be necessary to overcome the ortho- and para-directing nature of the hydroxyl group. One potential strategy is the use of a blocking group on the phenol to direct the sulfonation to the meta position, followed by deprotection. Once the 3-hydroxybenzenesulfonyl chloride is obtained, its reaction with 2-aminopyridine would lead to the formation of the desired sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction of 3-aminophenol (B1664112) with a pyridylsulfonyl chloride: This alternative strategy is generally less favored due to the difficulty in preparing and handling pyridylsulfonyl chlorides.

A more contemporary and often preferred method for the synthesis of N-aryl sulfonamides involves transition-metal catalyzed cross-coupling reactions. tandfonline.comprinceton.edu These methods offer high efficiency and broad substrate scope. For the synthesis of this compound, a plausible pathway would be the coupling of 3-hydroxybenzenesulfonamide (B1593927) with 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine). Catalysts based on palladium or copper are commonly employed for such N-arylation reactions. tandfonline.com The choice of ligand and base is crucial for achieving high yields and selectivity.

Another innovative approach is the sulfur-phenolate exchange (SuPhenEx) reaction, which provides a mild and high-yielding method for sulfonamide synthesis. nih.govacs.org This method utilizes a stable and easy-to-handle starting material like a 4-nitrophenyl sulfonate ester. nih.govacs.org In this scenario, one could envision the synthesis starting from 3-hydroxybenzenesulfonic acid, which is then converted to a reactive sulfonate ester. Subsequent reaction with 2-aminopyridine would yield the final product.

The following table summarizes potential chemo- and regioselective strategies for the synthesis of this compound.

| Strategy | Key Reactants | Catalyst/Reagents | Key Considerations | Potential Advantages |

| Sulfonyl Chloride Acylation | 3-Hydroxybenzenesulfonyl chloride, 2-Aminopyridine | Pyridine or other non-nucleophilic base | Regioselective synthesis of the sulfonyl chloride is critical. | Well-established, straightforward reaction. |

| Transition-Metal Cross-Coupling | 3-Hydroxybenzenesulfonamide, 2-Halopyridine | Palladium or Copper catalyst, Ligand, Base | Catalyst and ligand selection are crucial for efficiency. | High yields, broad functional group tolerance. tandfonline.com |

| Sulfur-Phenolate Exchange (SuPhenEx) | Activated sulfonate ester of 3-hydroxybenzenesulfonic acid, 2-Aminopyridine | Base | Preparation of the activated sulfonate ester is required. | Mild reaction conditions, high yields. nih.govacs.org |

| Three-Component Coupling | 2-Aminopyridine, 3-Hydroxybenzenesulfonamide, Pyruvic acid | Acid catalyst (e.g., TFA) | This method is more commonly used for pyrrol-2-one sulfonamides but could be adapted. | One-pot synthesis, potentially efficient. vulcanchem.com |

Purification and Isolation Methodologies for this compound and its Derivatives

The purification of this compound and its derivatives is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities.

Crystallization: Recrystallization is a common and effective technique for purifying solid sulfonamides. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. For a molecule like this compound, which possesses both polar (phenol, sulfonamide) and less polar (aromatic rings) features, a mixture of solvents might be necessary to achieve optimal purification. For instance, dissolving the crude product in a polar solvent like ethanol or methanol (B129727) and then adding a less polar co-solvent like dichloromethane or water until turbidity is observed can induce crystallization upon cooling. nih.govgoogle.com The use of decolorizing agents like activated charcoal can be employed to remove colored impurities. google.com

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, normal-phase silica (B1680970) gel chromatography is a suitable choice. researchgate.net A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in eluting the product while retaining more polar impurities. researchgate.net The progress of the separation can be monitored by thin-layer chromatography (TLC).

Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove certain types of impurities. For example, if the reaction is carried out in an organic solvent, washing the organic layer with an aqueous acidic solution could remove any unreacted 2-aminopyridine. Conversely, washing with a basic solution could remove unreacted phenolic starting materials. However, care must be taken as the phenolic hydroxyl group in the product could also be deprotonated.

The following table outlines common purification techniques applicable to this compound and its derivatives.

| Method | Principle | Typical Solvents/Stationary Phase | Impurities Removed | Key Considerations |

| Recrystallization | Differential solubility at varying temperatures. | Ethanol/Water, Dichloromethane/Hexane | Unreacted starting materials, soluble byproducts. | Finding a suitable solvent system is key. |

| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel (stationary phase), Hexane/Ethyl Acetate (mobile phase) | Byproducts with different polarities, catalyst residues. | Can be time-consuming and requires larger volumes of solvent. |

| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on pKa. | Water, dilute HCl, dilute NaOH | Basic and acidic starting materials or byproducts. | The product itself has acidic and basic sites, which could lead to partitioning into the aqueous layer. |

| Preparative TLC | Similar to column chromatography but on a larger plate. | Silica gel plate, appropriate solvent system | Small amounts of closely related impurities. | Suitable for small-scale purification. |

Advanced Spectroscopic and Crystallographic Structural Characterization of N 2 Pyridyl 1 Phenol 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a compound like N-(2-Pyridyl)-1-phenol-3-sulfonamide, distinct signals are expected for the protons of the pyridyl and phenol (B47542) rings, as well as the sulfonamide N-H proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents. For a related compound, 4-methyl-N-(pyridin-2-yl)benzene sulphonamide, the aromatic protons appear in the range of 6.5 to 8.5 ppm. researchgate.net The sulfonamide proton typically appears as a singlet at a higher chemical shift, for instance, around 11.03 ppm for 4-methyl-N-(pyridin-2-yl)benzene sulphonamide. researchgate.net The phenolic -OH proton is also expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical values for similar structures.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic -OH | 9.5 - 10.5 | br s | - |

| Sulfonamide -NH | 10.0 - 11.5 | s | - |

| Pyridyl-H6 | 8.2 - 8.4 | d | ~5 |

| Aromatic-H (Phenol) | 7.0 - 7.8 | m | - |

| Aromatic-H (Pyridyl) | 6.8 - 7.9 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic rings are expected in the range of 110-160 ppm. For the related N-pyridin-3-yl-benzenesulfonamide, the aromatic carbons appear at values such as 124.02, 127.51, 129.41, 139.00, 141.66, and 145.23 ppm. researchgate.net The carbon atom attached to the phenolic hydroxyl group and the carbons of the pyridine (B92270) ring will have distinct chemical shifts due to the heteroatoms' influence.

A representative ¹³C NMR data table for this compound is shown below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C (Phenol, attached to -OH) | 155 - 160 |

| C (Pyridyl, C2) | 150 - 155 |

| C (Phenol, attached to -SO₂) | 140 - 145 |

| Aromatic C-H (Phenol & Pyridyl) | 110 - 140 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Advanced 2D NMR Techniques

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen environments in this compound. The sulfonamide nitrogen and the pyridine nitrogen would exhibit distinct chemical shifts. For some sulfonamides, the amine nitrogen resonates around 87 ppm, while pyridine nitrogen can have a resonance signal between 140 and 145 ppm. acs.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals.

COSY: Would reveal the coupling relationships between protons on the same ring system, helping to trace the connectivity of the aromatic protons.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Elucidation of Molecular Conformation and Dynamics in Solution

The conformation of this compound in solution is influenced by the rotational freedom around the S-N and S-C bonds. Rotational spectroscopy studies on related benzenesulfonamides have shown that the amino group of the sulfonamide can adopt different orientations relative to the benzene (B151609) ring. nih.govnih.gov For some aromatic sulfonamides, two conformational diastereoisomers due to hindered aryl-NSO₂ rotation have been observed by NMR. umich.edu The preferred conformation can be influenced by solvent polarity and the potential for intramolecular hydrogen bonding between the sulfonamide proton and the pyridine nitrogen or the phenolic oxygen. Variable-temperature NMR studies could be employed to investigate the dynamics of these conformational changes and to determine the energy barriers of rotation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the phenol, pyridine, and sulfonamide groups.

Key expected vibrational frequencies for related sulfonamides include: rsc.org

-OH stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

N-H stretch (Sulfonamide): A peak typically in the range of 3200-3300 cm⁻¹.

Aromatic C-H stretch: Multiple sharp bands above 3000 cm⁻¹.

S=O stretch (Sulfonamide): Two characteristic strong bands, an asymmetric stretch (νₐₛ) around 1310-1350 cm⁻¹ and a symmetric stretch (νₛ) around 1140-1180 cm⁻¹.

S-N stretch (Sulfonamide): A band in the region of 900-940 cm⁻¹.

C=C and C=N stretches (Aromatic rings): Several bands in the 1400-1600 cm⁻¹ region.

A representative table of vibrational frequencies is provided below.

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Phenol) | 3200-3600 | Broad, Medium-Strong |

| N-H stretch (Sulfonamide) | 3200-3300 | Medium |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Asymmetric SO₂ stretch | 1310-1350 | Strong |

| Symmetric SO₂ stretch | 1140-1180 | Strong |

| C-O stretch (Phenol) | 1200-1260 | Strong |

| S-N stretch | 900-940 | Medium |

| Aromatic C=C/C=N stretch | 1400-1600 | Medium-Strong |

Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental data and provide a more detailed assignment of the vibrational modes. kau.edu.sa

Intermolecular Hydrogen Bonding Characterization

The molecular architecture of this compound is significantly influenced by intermolecular hydrogen bonding. These interactions are critical in defining the crystal packing and the supramolecular assembly of the compound in the solid state. The primary functional groups capable of participating in hydrogen bonding are the phenolic hydroxyl (-OH) group, the sulfonamide N-H group, and the pyridyl nitrogen atom.

Based on studies of analogous structures, several types of hydrogen bonds are anticipated. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). It frequently forms dimeric or catemeric motifs through N-H···O=S interactions. mdpi.com For instance, in related benzenesulfonamide (B165840) derivatives, these interactions are a common feature, leading to the formation of stable, repeating patterns within the crystal lattice. mdpi.com

Furthermore, the presence of the phenolic -OH group introduces the possibility of strong O-H···O or O-H···N hydrogen bonds. In the crystal structure of a similar compound, N-(2-Hydroxyphenyl)-4-toluenesulfonamide, strong N-H···O and C-H···O intermolecular interactions are observed, which stabilize the crystal packing. tandfonline.com The pyridyl nitrogen in the N-(2-pyridyl) moiety is a strong hydrogen bond acceptor and is expected to form N-H···N or O-H···N bonds. Studies on N-aryl-substituted ortho-phenylene diamines containing a pyridyl ring have shown the formation of strong dual N-H···N hydrogen bonds, which can lead to dimerization. nih.gov

Table 1: Potential Intermolecular Hydrogen Bonds in this compound

| Donor (D) | Acceptor (A) | Type of Interaction |

|---|---|---|

| Sulfonamide (N-H) | Sulfonyl (O=S) | N-H···O |

| Phenol (O-H) | Sulfonyl (O=S) | O-H···O |

| Sulfonamide (N-H) | Pyridyl (N) | N-H···N |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is characterized by the electronic transitions within its constituent chromophores: the phenol ring, the pyridine ring, and the benzenesulfonamide system. Analysis of related compounds provides insight into the expected spectral features.

The spectrum is anticipated to show absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The aromatic rings (phenol and benzene) and the pyridine ring are the primary sites for π→π* transitions, which typically result in strong absorption bands in the UV region. For example, benzenesulfonamide exhibits absorption maxima around 218 nm and 264 nm. sielc.com Phenol itself shows an absorption maximum at approximately 270 nm in water, which shifts to 286 nm for the phenolate (B1203915) anion.

The presence of the sulfonamide and hydroxyl groups, as well as the pyridine nitrogen, introduces lone pairs of electrons (n electrons). The n→π* transitions involving these electrons are also expected. These transitions are generally of lower intensity and may appear as shoulders on the more intense π→π* absorption bands. In similar furo-pyridine derivatives, characteristic absorption bands are observed between 250 nm and 390 nm, attributed to both π→π* and n→π* transitions. researchgate.net In N-(2-Hydroxyphenyl)-4-toluenesulfonamide, natural bond orbital (NBO) analysis confirmed that the electronic transitions are mainly of the π→π* type. tandfonline.com

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound based on Analogous Compounds

| Chromophore | Expected λmax (nm) | Type of Transition |

|---|---|---|

| Benzene/Phenol Ring | ~260-280 | π→π* |

| Pyridine Ring | ~250-270 | π→π* |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information for determining the molecular weight and elucidating the structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₀N₂O₃S, corresponding to a monoisotopic mass of approximately 250.04 Da.

The fragmentation behavior of aromatic sulfonamides under electrospray ionization (ESI) has been studied. A characteristic and frequently observed fragmentation pathway for this class of compounds is the elimination of sulfur dioxide (SO₂), resulting in a neutral loss of 64 Da. nih.gov This [M+H-SO₂]⁺ ion is often a prominent peak in the mass spectrum. This rearrangement is susceptible to the electronic nature of the substituents on the aromatic ring. nih.gov

Following the initial loss of SO₂, further fragmentation can occur. For N-phenyl benzenesulfonamides, after the SO₂ elimination, the resulting ion can undergo an intermolecular H₂ loss to form a stable carbazolide anion in negative ion mode. nih.govresearchgate.net Other potential fragmentations include cleavage of the S-N bond and the C-S bond, leading to ions corresponding to the pyridyl-amine and the hydroxy-benzenesulfonyl moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Positive Mode) | Ion Formula | Description |

|---|---|---|

| 251.05 | [C₁₁H₁₁N₂O₃S]⁺ | Molecular Ion [M+H]⁺ |

| 187.07 | [C₁₁H₉N₂O]⁺ | Loss of SO₂ from [M+H]⁺ |

| 157.02 | [C₆H₅O₃S]⁺ | Fragment from C-N bond cleavage |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Solid-State Molecular Conformation and Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for this compound is not available, analysis of related sulfonamide structures allows for a detailed prediction of its molecular conformation and geometry. nih.gov

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. nih.gov A common feature in benzenesulfonamide derivatives is the non-coplanarity of the two aromatic rings linked by the sulfonamide bridge. mdpi.com The torsion angle between the planes of the phenyl and pyridyl rings is a key conformational parameter.

The solid-state structure will be heavily influenced by the intermolecular hydrogen bonds discussed in section 3.2.2. These interactions will define the packing of the molecules in the unit cell. Crystal structure analyses of similar compounds, such as (E)-N-(2-styrylphenyl)benzenesulfonamide, provide typical bond lengths and angles for the sulfonamide core. nih.gov

Table 4: Representative Bond Lengths and Angles for a Benzenesulfonamide Core (based on analogous structures)

| Parameter | Typical Value | Reference |

|---|---|---|

| S=O Bond Length | 1.43 - 1.45 Å | nih.gov |

| S-N Bond Length | 1.62 - 1.65 Å | mdpi.comnih.gov |

| S-C (aromatic) Bond Length | 1.75 - 1.77 Å | mdpi.comnih.gov |

| O=S=O Bond Angle | 118 - 120° | mdpi.com |

| C-S-N Bond Angle | 105 - 108° | mdpi.com |

Intermolecular Interactions and Hydrogen Bond Networks in Crystal Lattices

The molecular architecture of this compound is rich in hydrogen bond donors and acceptors, which are anticipated to be the primary drivers of its crystal packing. The key functional groups involved in these interactions are the sulfonamide moiety (-SO₂NH-), the pyridine ring, and the phenolic hydroxyl group (-OH).

The sulfonamide group itself provides a strong hydrogen bond donor (the amide proton, N-H) and two strong acceptors (the sulfonyl oxygens, O=S=O). This combination frequently leads to the formation of robust and predictable hydrogen-bonded motifs in the crystal lattices of sulfonamides. nih.govnih.gov The most common of these is a chain motif, where the amide proton of one molecule donates to a sulfonyl oxygen of an adjacent molecule. mdpi.com Another prevalent pattern is the formation of a dimeric structure through a pair of N-H···O=S hydrogen bonds, creating a characteristic ring motif. mdpi.com

The presence of a pyridine ring introduces an additional hydrogen bond acceptor at its nitrogen atom. This nitrogen is a strong competitor for the sulfonamide proton, potentially leading to N-H···N(pyridine) hydrogen bonds. nih.gov The formation of such bonds can disrupt the common sulfonamide-sulfonamide interactions and introduce more complex, three-dimensional networks. Studies on related N-aryl-substituted compounds have shown that strong dual N-H···N hydrogen bonding can lead to dimerization. nih.gov

Furthermore, the phenolic hydroxyl group is a potent hydrogen bond donor. It can engage in O-H···O(sulfonyl), O-H···N(pyridine), or O-H···O(phenol) interactions, adding another layer of complexity and stability to the supramolecular assembly. The interplay between these various donor and acceptor sites will ultimately determine the final hydrogen bond network within the crystal lattice. It is the energetic preference of these interactions that will dictate the most stable arrangement of the molecules in the solid state.

Crystal Packing Architectures and Supramolecular Assembly

In many sulfonamide-containing crystal structures, the molecules self-assemble into well-defined layers or chains. researchgate.net The nature of these assemblies is highly dependent on the substituents on the aromatic rings. The planar phenyl and pyridyl rings in this compound are also likely to participate in π-π stacking interactions, which are weaker than hydrogen bonds but play a crucial role in stabilizing the crystal packing. These stacking interactions often occur between adjacent aromatic rings within the hydrogen-bonded layers or between layers.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions can lead to a variety of complex and fascinating supramolecular architectures. The final crystal packing will represent the most thermodynamically stable arrangement, maximizing attractive intermolecular forces and minimizing repulsive ones. The specific packing motif adopted will have a direct influence on the physicochemical properties of the solid, such as its melting point, solubility, and stability.

Polymorphism Studies of Sulfonamide Analogues

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.gov Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism in sulfonamide analogues provides valuable insight into the factors that govern crystal packing and the subtle energetic balance between different possible arrangements.

The various crystalline forms of a sulfonamide arise from differences in the conformation of the molecule and/or the network of intermolecular interactions. nih.gov Even small changes in crystallization conditions can lead to the formation of different polymorphs.

For instance, studies on sulfamethoxypyridazine (B1681782) and sulfamethoxydiazine have revealed the existence of different conformers within their crystal polymorphs. nih.gov These conformational differences, coupled with variations in hydrogen bonding and π-π stacking, lead to distinct crystal packing arrangements with different stabilities. nih.gov

The following table summarizes crystallographic data for different polymorphs of some well-studied sulfonamides, illustrating the structural diversity that can arise from polymorphism.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Sulfamethoxypyridazine (Polymorph I) | Monoclinic | P2₁/c | N-H···O and N-H···N hydrogen bonds, π-π stacking |

| Sulfamethoxypyridazine (Polymorph II) | Orthorhombic | Pbca | Different network of N-H···O and N-H···N hydrogen bonds |

| Sulfamethoxydiazine (Polymorph I) | Monoclinic | P2₁/n | Strong N-H···N and N-H···O hydrogen bonds |

| Sulfamethoxydiazine (Polymorph II) | Triclinic | P-1 | Altered hydrogen bond network and molecular conformation |

This table is a representative example based on general findings in the literature and does not represent specific data for this compound.

The study of these and other sulfonamide analogues demonstrates that the interplay of strong hydrogen bonds and other intermolecular forces can lead to a rich polymorphic landscape. nih.govmdpi.com Understanding the factors that control polymorphism is of critical importance in the pharmaceutical industry, as different polymorphs can have different bioavailabilities and therapeutic efficacies.

No Specific Computational Studies Found for this compound

Following a comprehensive search of available scientific literature, no specific computational or theoretical chemistry investigations have been published for the compound This compound . While extensive research exists on the computational analysis of other sulfonamide derivatives, this particular compound does not appear to have been the subject of dedicated studies involving quantum chemical calculations or molecular modeling.

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, as the primary data from geometry optimization, electronic structure analysis, spectroscopic parameter prediction, charge distribution analysis, or molecular docking simulations for this compound are not available in the public domain.

General methodologies for these types of analyses are well-established in the field of computational chemistry and are frequently applied to other novel sulfonamides to predict their structural, electronic, and biological properties. However, without specific studies on this compound, any discussion would be hypothetical and fall outside the strict constraints of this article's focus.

Future computational research may yet explore the properties of this specific molecule, at which point a detailed article based on those findings could be generated.

Computational and Theoretical Chemistry Investigations of N 2 Pyridyl 1 Phenol 3 Sulfonamide

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For N-(2-Pyridyl)-1-phenol-3-sulfonamide, MD simulations can provide critical information on the stability of its complexes with biological targets, such as enzymes or receptors, and explore its conformational landscape.

The process begins with the establishment of a system containing the ligand (this compound), the target protein, and solvent molecules, typically water. The interactions between atoms are described by a force field. MD simulations then solve Newton's equations of motion for this system, generating a trajectory that describes how the positions and velocities of atoms change over time.

From these trajectories, researchers can analyze the stability of the ligand-protein complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the complex over the simulation period. A stable complex will exhibit minimal fluctuations in its RMSD. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible and which are constrained upon ligand binding.

Conformational sampling through MD simulations reveals the different shapes (conformations) the this compound molecule can adopt in the binding site. This is crucial as the biological activity is often dependent on a specific conformation. Analysis of the simulation can reveal the most populated and energetically favorable conformations, guiding further drug design efforts. For instance, MD simulations have been successfully used to characterize the binding sites and interaction energies of sulfonamides with target proteins like triose phosphate (B84403) isomerase. peerj.com

A hypothetical MD simulation of this compound bound to a target protein might yield the following stability data:

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.80 |

| 20 | 1.35 | 0.85 |

| 30 | 1.40 | 0.90 |

| 40 | 1.38 | 0.88 |

| 50 | 1.42 | 0.92 |

This interactive table presents hypothetical data illustrating the stability of a protein-ligand complex over a 50-nanosecond MD simulation. The stable RMSD values suggest a stable binding of the ligand.

Free Energy Calculations for Binding Affinities

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free energy calculations provide a quantitative measure of this affinity, often expressed as the binding free energy (ΔG_bind). Several methods are employed, ranging from rigorous alchemical free energy calculations to more approximate end-point methods. nih.gov

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered highly accurate. nih.gov They involve creating a non-physical pathway to transform the ligand into another molecule or into nothing, both in the bound and unbound states, to calculate the free energy difference. frontiersin.org

End-point methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are more computationally efficient. peerj.comnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies, which are estimated using either the Poisson-Boltzmann or Generalized Born models. peerj.comnih.gov The binding free energy is calculated from snapshots taken from an MD simulation trajectory. peerj.com

For this compound, these calculations could be used to rank its binding affinity against a panel of potential targets or to compare its affinity to that of other related sulfonamides. This information is invaluable for prioritizing compounds for synthesis and experimental testing. A study on sulfonamide interactions with triose phosphate isomerase utilized the MM-PBSA method to estimate interaction energies and explain selective affinity. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Related Sulfonamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For sulfonamide scaffolds, QSAR is instrumental in predicting the activity of new derivatives and in understanding the structural features that govern their biological effects. jbclinpharm.orgresearchgate.netmedwinpublishers.com

Selection of Molecular Descriptors

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. nih.gov These descriptors can be classified into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific chemical functional groups. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties. nih.gov

4D Descriptors: These extend 3D-QSAR by considering different conformations and orientations of the molecules. nih.gov

For sulfonamide scaffolds, a combination of descriptors is often used to capture the diverse structural features that can influence activity. For example, descriptors related to hydrophobicity (like logP), electronic properties (like HOMO and LUMO energies), and steric factors are commonly employed. nih.govekb.eg In a QSAR study of sulfonamide derivatives, descriptors such as mass, polarizability, electronegativity, and van der Waals volume were found to be key predictors of anticancer activity. nih.gov

A hypothetical selection of descriptors for a QSAR model of sulfonamides might include:

| Descriptor Type | Example Descriptor | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological (2D) | Wiener Index | A distance-based graph invariant. |

| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic (3D) | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

This interactive table provides examples of molecular descriptors that could be used in a QSAR study of sulfonamide derivatives.

Model Development and Validation Methodologies

Once a set of descriptors has been calculated for a series of sulfonamide compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. jbclinpharm.org Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). jbclinpharm.orgresearchgate.net

Model validation is a critical step to ensure that the QSAR model is robust and has predictive power. jbclinpharm.org It is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the stability and predictive ability of the model using the same dataset it was trained on. A common method is leave-one-out cross-validation (q²), where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. jbclinpharm.org This process is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal predictivity. jbclinpharm.org

External Validation: The model's ability to predict the activity of new, unseen compounds is tested. The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model's predictive performance on the test set, often measured by the predictive r² (r²_pred), is a true measure of its utility.

Statistical parameters used to assess the quality of a QSAR model include the squared correlation coefficient (r²), which should be high (e.g., > 0.6), and the standard deviation of the error of prediction. jbclinpharm.org Y-randomization is another test to ensure the model is not a result of chance correlation. jbclinpharm.org

Interpretation of Structural Features Influencing Molecular Interactions

A validated QSAR model can be interpreted to understand which structural features of the sulfonamide scaffold are important for biological activity. For linear models like MLR, the coefficients of the descriptors in the equation indicate the direction and magnitude of their influence. A positive coefficient suggests that an increase in the descriptor's value leads to an increase in activity, while a negative coefficient indicates the opposite.

For more complex models, visualization techniques are often used. For example, in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the results are often displayed as contour maps around a template molecule. nih.gov These maps highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov

For this compound, a QSAR study could reveal the importance of the phenol (B47542) group's hydrogen-bonding capacity, the electronic properties of the pyridine (B92270) ring, and the steric and conformational constraints imposed by the sulfonamide linkage. This understanding can guide the rational design of new derivatives with improved potency and selectivity. For instance, a QSAR analysis of certain sulfonamides revealed that the presence of a hydrogen atom at a specific distance from a donor atom and the number of negatively charged atoms from the sulfur atom were important for their inhibitory activity. tiu.edu.iq

Molecular Interaction Studies and Mechanistic Insights

Investigation of Ligand-Receptor Interactions (e.g., Enzyme Binding)

The binding of a ligand to a receptor, such as an enzyme, is a highly specific process driven by a combination of non-covalent interactions. For sulfonamide-based compounds, these interactions are well-documented in various model systems. Studies on the FK506-binding protein 12 (FKBP12), a widely used model for ligand-protein interaction analysis, reveal that sulfonamides are a preferred recognition motif nih.govacs.orgresearchgate.net. The binding affinity and specificity are dictated by the precise geometry and chemical nature of the ligand and the receptor's binding pocket.

The molecular architecture of N-(2-Pyridyl)-1-phenol-3-sulfonamide features several key functional groups that can participate in specific non-covalent interactions within a protein's active site. Research on analogous compounds has identified distinct roles for each part of the sulfonamide scaffold researchgate.netchemrxiv.org.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a critical interaction hotspot. The two oxygen atoms are potent hydrogen bond acceptors acs.orgresearchgate.net. They can form highly conserved interactions with the protein backbone or amino acid side chains. For instance, in studies with FKBP12, these oxygens engage in unusual but important CH···O=S interactions with aromatic residues like tyrosine and phenylalanine nih.govacs.orgresearchgate.net. The sulfonamide nitrogen can also act as a hydrogen bond donor. Furthermore, the nitrogen atom on the pyridyl ring and the hydroxyl group on the phenol (B47542) ring are additional sites capable of forming hydrogen bonds, further anchoring the ligand in the binding site mdpi.comnih.gov.

Hydrophobic Interactions: The phenol and pyridyl rings are aromatic and thus hydrophobic. These moieties can fit into hydrophobic pockets within the receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy nih.govnih.govuchicago.edu. The stability of the resulting complex is often enhanced by van der Waals forces between the ligand's aromatic rings and nonpolar amino acid residues such as leucine, valine, and alanine in the protein's binding site mdpi.comacs.org.

π-Stacking: The electron-rich aromatic systems of the phenol and pyridyl rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan nih.gov. These interactions, where the planes of the aromatic rings align, contribute significantly to the binding affinity and specificity of the ligand-receptor complex.

Table 1: Key Molecular Interactions for Sulfonamide-Based Ligands

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Description |

| Hydrogen Bonding | Sulfonamide Oxygens (Acceptor) | Tyrosine, Phenylalanine, Serine, Threonine | Formation of strong, directional bonds with H-bond donors in the protein, including backbone amides and side chains acs.orgmdpi.com. |

| Sulfonamide Nitrogen (Donor) | Aspartate, Glutamate, Backbone Carbonyls | Donation of a proton to an H-bond acceptor on the protein mdpi.com. | |

| Pyridyl Nitrogen (Acceptor) | Serine, Threonine, Tyrosine | Acceptance of a proton from donor groups in the binding pocket acs.org. | |

| Phenol Hydroxyl (Donor/Acceptor) | Histidine, Aspartate, Glutamate | The hydroxyl group can act as both a hydrogen bond donor and acceptor, increasing binding versatility. | |

| Hydrophobic Interactions | Phenol Ring, Pyridyl Ring | Leucine, Valine, Isoleucine, Alanine | The aromatic rings are buried in nonpolar pockets, driven by the hydrophobic effect nih.govnih.govacs.org. |

| π-Stacking | Phenol Ring, Pyridyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Face-to-face or edge-to-face stacking of aromatic rings, contributing to binding stability nih.gov. |

The interaction between a ligand and a receptor is often a dynamic process that can induce conformational changes in one or both molecules. Upon binding of a sulfonamide ligand, the target protein may undergo structural rearrangements to achieve an optimal fit, a concept known as "induced fit."

Molecular recognition refers to the specific binding of one molecule to another. In a non-therapeutic context, understanding this mechanism provides fundamental insights into biochemical processes. Sulfonamides serve as excellent tools for these studies.

One key mechanism is substrate mimicry . Sulfonamides are structurally similar to p-aminobenzoic acid (pABA), the natural substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) nih.govbiorxiv.orgnih.gov. By mimicking pABA, sulfonamides can competitively bind to the DHPS active site nih.govspringernature.com. Similarly, in the FKBP12 model system, the sulfonamide motif is recognized because it effectively mimics the α-keto amide of the natural ligand FK506, allowing it to form a similar network of interactions within the binding pocket nih.govacs.org. This ability to act as a structural and electronic mimic of a natural substrate or ligand is a core principle of molecular recognition for this class of compounds.

Spectroscopic Probes for Molecular Binding Events

Spectroscopic techniques are invaluable for studying ligand-receptor interactions in real-time and under various conditions. Fluorescence spectroscopy and circular dichroism are particularly powerful methods for characterizing binding events and their effects on protein structure.

Fluorescence spectroscopy is a highly sensitive technique used to obtain information on binding affinity, binding sites, and conformational adaptations nih.govacs.org. Many proteins contain intrinsic fluorophores, primarily the amino acid tryptophan, whose fluorescence is highly sensitive to its local environment acs.org.

Quenching Mechanisms: When a ligand like this compound binds near a tryptophan residue, it can cause a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching researchgate.netnih.gov. This quenching can occur through two primary mechanisms:

Dynamic (Collisional) Quenching: This occurs when the ligand collides with the fluorophore (tryptophan) in its excited state. This process is dependent on diffusion and typically becomes more efficient at higher temperatures researchgate.net.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the ligand and the protein researchgate.net. In this case, the quenching efficiency usually decreases with increasing temperature. By analyzing the fluorescence data at different temperatures and using the Stern-Volmer equation, the dominant quenching mechanism can be identified, providing evidence for complex formation nih.govresearchgate.net.

pH-Dependent Studies: The binding affinity between a ligand and a protein can be highly dependent on pH researchgate.net. Changes in pH can alter the ionization state of amino acid residues in the protein's binding site as well as the protonation state of the ligand itself nih.govacs.org. For this compound, the phenol, sulfonamide, and pyridyl groups all have pKa values that could be relevant in a physiological pH range. By monitoring fluorescence quenching across a range of pH values, researchers can determine the optimal conditions for binding and infer the importance of electrostatic interactions in the formation of the ligand-receptor complex nih.govnih.gov. Studies on sulfonamide binding to myoglobin have shown that the binding affinity decreases as pH increases, suggesting that electrostatic forces play a key role in the interaction nih.govacs.org.

Table 2: Application of Fluorescence Spectroscopy in Binding Studies

| Technique / Method | Principle | Information Gained |

| Fluorescence Quenching | A ligand binds near an intrinsic protein fluorophore (e.g., Tryptophan), causing a decrease in fluorescence intensity. | Binding constant (Ka), number of binding sites (n), evidence of complex formation acs.orgresearchgate.net. |

| Stern-Volmer Analysis | Analysis of quenching data as a function of ligand concentration and temperature. | Distinguishes between static and dynamic quenching mechanisms, confirming ground-state complex formation nih.govresearchgate.net. |

| pH-Dependent Titration | Fluorescence quenching is measured at various pH levels. | Reveals the influence of protonation states on binding affinity and the role of electrostatic interactions nih.govacs.orgresearchgate.net. |

| FRET (Förster Resonance Energy Transfer) | Energy is transferred non-radiatively from an excited donor (e.g., Tryptophan) to a suitable acceptor ligand. | Provides the distance between the ligand binding site and the protein's fluorophore nih.govannualreviews.org. |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules patsnap.com. It is an essential tool for investigating the secondary and tertiary structure of proteins in solution iaanalysis.comspringernature.com.

When a ligand binds to a protein, it can induce conformational changes that are detectable by CD. The far-UV region of the CD spectrum (190-250 nm) is dominated by the peptide bond backbone and is sensitive to the protein's secondary structure (α-helices, β-sheets, turns, and random coils) nih.govspringernature.com. A change in the CD signal in this region upon addition of a ligand like this compound provides direct evidence of an alteration in the protein's secondary structure content nih.goviaanalysis.com. For example, studies investigating the interaction of sulfonamides with myoglobin used CD to quantify a decrease in α-helical content from 66.7% in the free protein to 19.5% in the bound complex, indicating significant structural unfolding or rearrangement upon binding nih.gov. The near-UV region (250-350 nm) provides information about the tertiary structure by probing the environment of aromatic amino acid side chains springernature.com.

Table 3: Analysis of Protein Structure using Circular Dichroism

| CD Spectral Region | Wavelength Range | Chromophore | Structural Information |

| Far-UV | 190 - 250 nm | Peptide Backbone Amide Bonds | Provides quantitative estimation of secondary structure content (α-helix, β-sheet, random coil) nih.govspringernature.com. |

| Near-UV | 250 - 350 nm | Aromatic Amino Acid Side Chains (Trp, Tyr, Phe) | Probes the local environment and conformation of the tertiary structure; sensitive to changes upon ligand binding springernature.com. |

Calorimetric Methods (e.g., Isothermal Titration Calorimetry - ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event in solution. biosensingusa.com This method provides a complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. biosensingusa.comosu.edu

ITC experiments are performed by titrating a solution of one molecule (the ligand) into a solution containing its binding partner (the macromolecule) at a constant temperature. The heat released or absorbed upon each injection is measured by a sensitive calorimeter. As the macromolecule becomes saturated with the ligand, the heat signal diminishes, resulting in a binding isotherm that can be analyzed to determine the thermodynamic parameters.

Hypothetical Research Findings for this compound:

Were ITC data available for the binding of this compound to a specific target, one would expect a data table similar to the hypothetical example below. This table would detail the thermodynamic signature of the interaction, offering insights into the forces driving the binding process. For instance, a negative enthalpy change would suggest that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change might indicate the release of ordered solvent molecules from the binding interface.

Interactive Data Table: Hypothetical Thermodynamic Parameters of this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Binding Affinity (K D ) | Data not available | µM |

| Enthalpy Change (ΔH) | Data not available | kcal/mol |

| Entropy Change (ΔS) | Data not available | cal/mol·K |

| Stoichiometry (n) | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. azolifesciences.comiaanalysis.com It provides valuable kinetic data, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated. iaanalysis.com

In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of this change during the association and subsequent dissociation phases is used to determine the kinetic constants.

Hypothetical Research Findings for this compound:

If SPR studies had been conducted on this compound, the resulting data would be presented in a table format, as shown in the hypothetical example below. This data would provide a detailed understanding of how quickly the compound binds to its target and how long the resulting complex remains intact. Such information is critical in fields like drug discovery for optimizing the residence time of a drug on its target.

Interactive Data Table: Hypothetical Kinetic Parameters of this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Association Rate (k a ) | Data not available | M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | Data not available | s⁻¹ |

| Dissociation Constant (K D ) | Data not available | µM |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Structure Activity Relationship Sar Principles Applied to N 2 Pyridyl 1 Phenol 3 Sulfonamide and Its Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological and chemical activity of sulfonamide-based compounds is profoundly dictated by the nature and position of various substituents. openaccesspub.org Structure-activity relationship (SAR) studies dissect how specific functional groups and their placement on the core scaffold influence the molecule's interactions with its biological targets. For N-(2-Pyridyl)-1-phenol-3-sulfonamide, the key structural components—the pyridine (B92270) ring, the phenolic hydroxyl group, and the sulfonamide linkage—are all critical points for modification to alter its interaction profile.

Role of Pyridine Nitrogen Position

The nitrogen atom within the pyridine ring is a pivotal element in defining the molecular interactions of pyridyl-sulfonamide derivatives. Its position is not merely a structural feature but a crucial determinant of the compound's electronic and binding properties. Research indicates that the pyridine nitrogen often plays a direct role in binding to enzyme active sites. rsc.org It is frequently assumed that this nitrogen atom becomes protonated within the active site, allowing the pyridinium (B92312) ring to stabilize anionic intermediates through resonance, a critical factor for enzyme inhibitory activity. rsc.org

Table 1: Impact of Pyridine Substituents on Activity

| Compound/Derivative Class | Substituent/Feature | Observed Impact on Molecular Interaction | Reference |

|---|---|---|---|

| Pyridine Epothilones | Nitrogen at position 1, methyl at position 6 | Highest cytotoxic activity, attributed to the ring nitrogen's role in stabilizing intermediates. | rsc.org |

| Imidazo[1,2-a]pyridines | Core scaffold | Demonstrated p110a inhibitory property. | rsc.org |

Influence of Phenolic Hydroxyl Group and its Position

The phenolic hydroxyl (-OH) group is a significant contributor to the interaction profile of this compound. Phenolic groups are well-known for their ability to act as hydrogen bond donors and acceptors, which is fundamental for binding to biological macromolecules. nih.gov The number and position of hydroxyl groups on an aromatic ring can dramatically affect a molecule's properties, including its antioxidant and antiproliferative capabilities. pjmhsonline.comresearchgate.net

Studies on other phenolic compounds have shown that the -OH group is often crucial for activities like free radical scavenging, where it can donate a hydrogen atom. pjmhsonline.com However, this same group can sometimes have a detrimental effect on other properties, such as antimicrobial activity, where masking the hydroxyl group to increase lipophilicity can enhance cell penetration. pjmhsonline.compjmhsonline.com The position of the hydroxyl group relative to other substituents on the phenol (B47542) ring influences its acidity (pKa) and its steric availability for interactions, making its placement a key consideration in molecular design.

The antioxidant activity of phenolic compounds is strongly correlated with their structure, particularly the number and location of hydroxyl groups. researchgate.net For example, the presence of a pyrogallol (B1678534) group (three adjacent -OH groups) often leads to more potent antibacterial activity compared to catechol (two adjacent -OH groups) or resorcinol (B1680541) (two meta-positioned -OH groups) arrangements. nih.gov

Effects of Substitutions on Sulfonamide Moiety

The sulfonamide (-SO₂NH-) moiety is a cornerstone of the structure, acting as a versatile scaffold and a key interaction point. researchgate.net It is a metabolically robust group, more stable than a corresponding amide linkage, and its hydrogen bonding capabilities are critical for target binding. researchgate.net Modifications to this group, particularly at the sulfonamide nitrogen (N1), are a classic strategy in medicinal chemistry to modulate activity.

Introducing electron-withdrawing groups onto the aromatic ring attached to the sulfur atom can increase the acidity of the sulfonamide N-H proton, enhancing its hydrogen bonding donor strength and potentially increasing biological activity. nih.gov Conversely, substitutions on the N1 nitrogen with various heterocyclic rings are a common and effective method to drastically improve potency and alter selectivity. youtube.com SAR studies consistently show that while the primary sulfonamide (-SO₂NH₂) is active, mono-substitution on the nitrogen (to form -SO₂NHR) often leads to more potent compounds. youtube.com Disubstitution (to form -SO₂NRR') typically abolishes activity.

Table 2: Effect of Sulfonamide Moiety Substitutions

| Core Structure | Substitution | Effect on Activity/Interaction | Reference |

|---|---|---|---|

| General Sulfonamides | Substitution on N1 nitrogen with heterocyclic rings | Generally increases potency. | youtube.com |

| General Sulfonamides | N4-arylamine group | Key determinant for certain allergic responses. | nih.gov |

| Sulfonamide Derivatives | Replacement of carbonyl with sulfonyl | Retains hydrogen bonding capabilities and can reduce systemic clearance. | researchgate.net |

Scaffold Hybridization and Molecular Combination Strategies in Sulfonamide Research

Scaffold hybridization is a powerful strategy in modern drug design that involves covalently linking two or more distinct pharmacophores (active structural units) to create a single hybrid molecule. nih.gov This approach aims to leverage the interaction capabilities of each component to achieve synergistic effects, improved affinity, or a multi-target profile. The sulfonamide scaffold is an exceptionally popular partner in such hybridization strategies due to its favorable physicochemical properties and proven track record in medicine. researchgate.netresearchgate.net

Researchers frequently combine the sulfonamide moiety with a vast array of other pharmaceutically active heterocyclic scaffolds, including:

Coumarins

Indoles

Quinolines

Pyrazoles

Pyrimidines

Thiazoles nih.govresearchgate.net

This strategy has led to the development of novel compounds with a broad spectrum of activities. researchgate.net For example, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) with various sulfa drugs has produced new acetamide-sulfonamide scaffolds. nih.gov These hybrids were designed to combine the properties of both parent molecules, resulting in compounds with novel urease inhibition activity. nih.gov The rationale is that the hybrid molecule can form more extensive or different interactions with the target site than either pharmacophore could alone.

Rational Design Principles for Modulating Specific Molecular Interactions (non-therapeutic targeting)

Rational design involves the deliberate, structure-based design of molecules to interact with a specific target in a predictable way. This approach is heavily reliant on computational tools and a deep understanding of SAR principles. For modulating specific, non-therapeutic molecular interactions—such as creating highly selective ligands for research, molecular probes, or catalysts—the principles remain the same.

Key principles include: